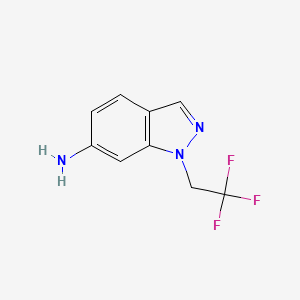
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. The presence of the trifluoroethyl group in its structure imparts significant electronic and steric effects, making it a valuable compound in medicinal chemistry and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine typically involves the introduction of the trifluoroethyl group to an indazole core. One common method is the direct trifluoroethylation of indoles via C–H functionalization. This process can be achieved using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as the trifluoroethylating agent under mild conditions with high functional group tolerance .
Industrial Production Methods
The use of solid composite catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or hydride reduction methods.
Substitution: The compound can participate in substitution reactions, where the trifluoroethyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine solutions, reducing agents like hydrogen, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include trifluoroacetaldehyde, trifluoroacetic acid, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique electronic properties and metabolic stability.
Industry: Utilized in the development of specialized materials and as a solvent for dispersing fluorinated materials
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to altered biological activity. For example, it may act as an agonist or inhibitor of specific receptors, modulating their function and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in various chemical reactions.
Trifluoromethylated Indoles: Compounds with similar fluorinated groups, used in medicinal chemistry for their enhanced biological activity.
Uniqueness
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine stands out due to its specific indazole core structure combined with the trifluoroethyl group, which imparts unique electronic and steric properties. This combination makes it a valuable compound for developing new drugs and materials with improved performance and stability.
Propriétés
Formule moléculaire |
C9H8F3N3 |
|---|---|
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroethyl)indazol-6-amine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)5-15-8-3-7(13)2-1-6(8)4-14-15/h1-4H,5,13H2 |
Clé InChI |
CTZIQNAMCYZICY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)N(N=C2)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


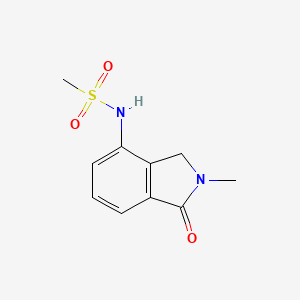
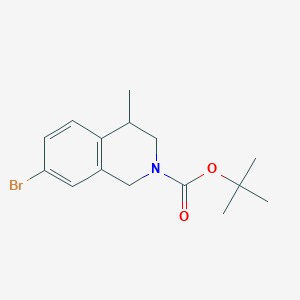
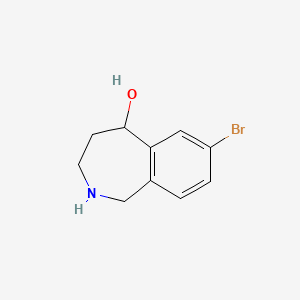

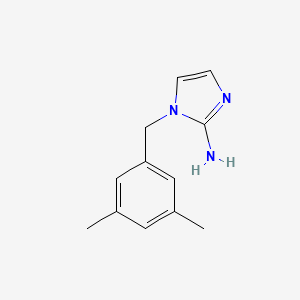
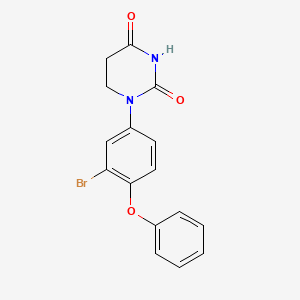
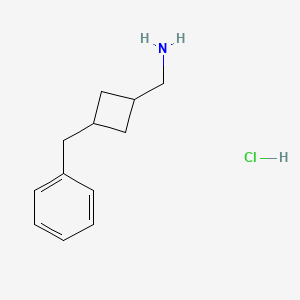
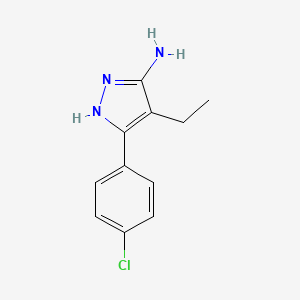
![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)

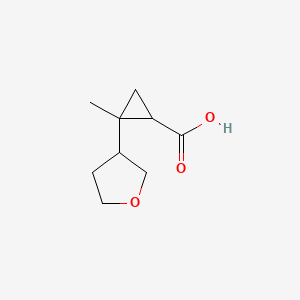
![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)
